molecular formula C17H15NO3S B12876145 4-Methyl-2-(4-methylbenzene-1-sulfonyl)isoquinolin-1(2H)-one CAS No. 918867-79-5

4-Methyl-2-(4-methylbenzene-1-sulfonyl)isoquinolin-1(2H)-one

Cat. No.: B12876145
CAS No.: 918867-79-5
M. Wt: 313.4 g/mol
InChI Key: VKVKNXBSUCPCTE-UHFFFAOYSA-N
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Description

4-Methyl-2-tosylisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tosyl group (p-toluenesulfonyl) in the compound enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-tosylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylisoquinoline and p-toluenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Methyl-2-tosylisoquinolin-1(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-tosylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized isoquinolinone derivatives.

    Reduction: Dihydroisoquinolinones and other reduced forms.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-tosylisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of isoquinolinone-based therapeutics.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-tosylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylisoquinolin-1(2H)-one: Lacks the tosyl group, resulting in different reactivity and stability.

    2-Tosylisoquinolin-1(2H)-one: Similar structure but without the methyl group at the 4-position.

    4-Methyl-2-sulfonylisoquinolin-1(2H)-one: Contains a sulfonyl group instead of a tosyl group.

Uniqueness

4-Methyl-2-tosylisoquinolin-1(2H)-one is unique due to the presence of both the methyl and tosyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

918867-79-5

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)sulfonylisoquinolin-1-one

InChI

InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-13(2)15-5-3-4-6-16(15)17(18)19/h3-11H,1-2H3

InChI Key

VKVKNXBSUCPCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C3C2=O)C

Origin of Product

United States

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